

An In-depth Technical Guide to 6-Ethylisoquinoline

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Compound of Interest

Compound Name: 6-Ethylisoquinoline

CAS No.: 679433-92-2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **6-Ethylisoquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. From its fundamental properties and synthesis to its characterization and potential applications, this document serves as a detailed resource for professionals in the field.

Introduction to the Isoquinoline Scaffold

Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.[1][2] This core structure is the foundation for a vast array of naturally occurring alkaloids and synthetic compounds with significant biological activities.[3] The isoquinoline nucleus is present in numerous pharmaceuticals, highlighting its importance as a privileged scaffold in drug discovery.[3][4] Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5]

Nomenclature and Structure of 6-Ethylisoquinoline

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **6-Ethylisoquinoline**. The structure consists of an isoquinoline ring system with an ethyl group substituted at the 6-position of the benzene ring component.

Molecular Formula: C₁₁H₁₁N

Molecular Weight: 157.21 g/mol

Structure:

Caption: Chemical structure of **6-Ethylisoquinoline**.

Synthesis of 6-Ethylisoquinoline

While a specific, detailed experimental protocol for the synthesis of **6-Ethylisoquinoline** is not readily available in the surveyed literature, established methods for the synthesis of substituted isoquinolines can be adapted. The most common and versatile of these are the Bischler-Napieralski and Pomeranz-Fritsch reactions.

Representative Synthetic Pathway: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β -arylethylamide. [6] This method is particularly effective for arenes with electron-donating groups. [6] The general mechanism proceeds through an initial dehydration of the amide, followed by an intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline, which can then be aromatized.

Reaction Scheme:



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Caption: Proposed synthesis of **6-Ethylisoquinoline** via the Bischler-Napieralski reaction.

Representative Experimental Protocol (Adapted from similar syntheses):

- **Acylation:** To a solution of p-ethylphenethylamine in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), slowly add acetyl chloride at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

- **Work-up and Purification:** Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude N-(p-Ethylphenethyl)acetamide by column chromatography.
- **Cyclization:** To the purified amide, add phosphorus oxychloride (POCl_3) and heat the mixture under reflux. The reaction progress should be monitored by TLC.
- **Aromatization:** After completion of the cyclization, carefully quench the reaction mixture with ice-water and basify with a suitable base (e.g., ammonium hydroxide). Extract the product with an organic solvent. The resulting dihydroisoquinoline can be aromatized by heating with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent.
- **Final Purification:** Purify the final product, **6-Ethylisoquinoline**, by column chromatography or distillation under reduced pressure.

Physicochemical Properties

Specific experimental data for the physical properties of **6-Ethylisoquinoline** are not widely reported. However, based on the properties of isoquinoline and related substituted compounds like 6-methylquinoline, the following can be expected:

Property	Expected Value/Description
Appearance	Colorless to pale yellow liquid or low-melting solid. ^{[1][7]}
Odor	Characteristic pungent, quinoline-like odor. ^{[1][7]}
Boiling Point	Expected to be slightly higher than that of isoquinoline (242-243 °C). ^{[1][5]}
Melting Point	Likely a low-melting solid, similar to isoquinoline (26-28 °C). ^{[1][5]}
Solubility	Sparingly soluble in water, but soluble in common organic solvents and dilute acids. ^[1]

Spectroscopic Characterization

The structural elucidation of **6-Ethylisoquinoline** relies on standard spectroscopic techniques. While experimental spectra are not readily available, the expected data can be predicted based on the analysis of its structural components and comparison with related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the isoquinoline ring system and the aliphatic protons of the ethyl group.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.2	s	1H	H-1
~8.5	d	1H	H-3
~7.8-8.0	m	2H	H-4, H-8
~7.5-7.7	m	2H	H-5, H-7
~2.8	q	2H	-CH ₂ - (ethyl)
~1.3	t	3H	-CH ₃ (ethyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the eleven carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~152	C-1
~143	C-3
~136	C-4a
~130	C-8a
~128-130	Aromatic CH
~125-128	Aromatic CH
~120-125	Aromatic CH
~29	-CH ₂ - (ethyl)
~15	-CH ₃ (ethyl)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the ethyl group.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration
3100-3000	Aromatic C-H stretch
2970-2850	Aliphatic C-H stretch
1620-1580	Aromatic C=C stretch
1500-1400	Aromatic C=C stretch
850-800	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted Mass Spectrum Data:

m/z	Assignment
157	[M] ⁺ (Molecular ion)
142	[M-CH ₃] ⁺
129	[M-C ₂ H ₄] ⁺

Potential Applications and Biological Activity

Isoquinoline and its derivatives are of significant interest in drug development due to their wide range of biological activities.[3][4][5] While specific studies on the biological profile of **6-Ethylisoquinoline** are limited, the isoquinoline scaffold is known to be a key component in compounds with:

- **Anticancer Activity:** Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[3]
- **Antimicrobial and Antifungal Activity:** The isoquinoline nucleus is found in numerous compounds with antibacterial and antifungal properties.[8]
- **Anti-inflammatory and Analgesic Effects:** Certain isoquinoline derivatives have shown promise in modulating inflammatory pathways and providing pain relief.[5]
- **Antiviral Properties:** Research has indicated the potential of isoquinoline-related alkaloids in combating viral infections.[4]

The introduction of an ethyl group at the 6-position may influence the lipophilicity and steric properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile. Further research is warranted to explore the specific therapeutic potential of **6-Ethylisoquinoline**.

Safety and Handling

Detailed safety information for **6-Ethylisoquinoline** is not available. However, based on the data for isoquinoline and related compounds, it should be handled with care in a well-ventilated

laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isoquinoline itself is harmful if swallowed and toxic in contact with skin. [4]

Conclusion

6-Ethylisoquinoline is a valuable compound for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, synthesis, and predicted physicochemical and spectroscopic properties. The established biological importance of the isoquinoline scaffold suggests that **6-Ethylisoquinoline** and its derivatives are promising candidates for future drug discovery and development efforts.

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